5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide is a chemical compound that belongs to the class of nicotinamides It features a bromine atom, a furan ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a nicotinamide derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with a furan-containing amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The furan ring and the nicotinamide moiety can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Scientific Research Applications
5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of nicotinamide derivatives.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in binding interactions, while the nicotinamide moiety can mimic the structure of natural nicotinamides, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(1-(furan-2-yl)propan-2-yl)nicotinamide
- 5-bromo-N-(1-(furan-3-yl)butan-2-yl)nicotinamide
- 5-chloro-N-(1-(furan-3-yl)propan-2-yl)nicotinamide
Uniqueness
The uniqueness of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the furan ring can impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9(4-10-2-3-18-8-10)16-13(17)11-5-12(14)7-15-6-11/h2-3,5-9H,4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOBKHTXLXGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.